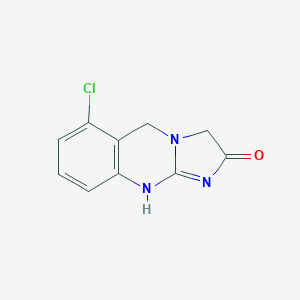
Dechloro Anagrelide
説明
Dechloro Anagrelide is a derivative of Anagrelide . Anagrelide is used to decrease the risk of blood clots in patients who have thrombocythemia (too many platelets in the blood). It works to decrease the production of platelets in the body .
Synthesis Analysis
Methods for making Anagrelide base from 2,3-dichlorobenzaldehyde have been provided . An intermediate compound, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, is also involved in the synthesis .
Molecular Structure Analysis
The molecular structure of Dechloro Anagrelide is represented by the formula C10H8ClN3O . It forms complexes with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) by binding to the PDE3A enzymatic pocket .
Chemical Reactions Analysis
Anagrelide is a potent inhibitor of blood platelet aggregation (BPA) in platelet-rich plasma (PRP) from rats, dogs, rhesus monkeys, and humans that protects against activation induced by a broad range of physiologically relevant stimuli, including adenosine diphosphate (ADP), collagen, arachidonic acid, and thrombin .
Physical And Chemical Properties Analysis
The molecular formula of Dechloro Anagrelide is C10H8ClN3O, and its molar mass is 256.09 g·mol −1 .
科学的研究の応用
Cancer Management
Anagrelide, a well-established platelet-lowering drug, has found new use as an adjuvant therapy in cancer management . It has been discovered that Anagrelide can block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors . This has the potential to improve cancer survival rates from a range of solid tumours .
Thrombocytosis Treatment
Anagrelide has been marketed in the US and Europe for over twenty years as a treatment for thrombocytosis . Thrombocytosis is a condition characterized by extremely high platelet counts, which can lead to thrombotic (clotting) episodes . Anagrelide lowers the risk of these episodes .
Role in Cancer Progression
Research has shown that platelets, which are usually associated with blood clotting, are also involved in cancer progression . Anagrelide can act at multiple points in this process .
Paraneoplastic Thrombocytosis
In patients with cancer and thrombocytosis, the raised platelet count is often directly caused by the cancer . This condition is known as "paraneoplastic thrombocytosis" . Anagrelide can be used to manage this condition .
Proteomics Research
Dechloro Anagrelide is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Stability-Indicating Assay Development
A stability-indicating reverse-phase liquid chromatographic assay method has been developed for Anagrelide Hydrochloride . This method can be used for the quantitative analysis of Anagrelide Hydrochloride in the presence of its degradation products .
作用機序
Target of Action
Dechloro Anagrelide primarily targets platelets . It is used as a platelet-reducing agent to lower dangerously elevated platelet levels, particularly in patients with myeloproliferative neoplasms .
Mode of Action
Dechloro Anagrelide works by inhibiting the maturation of platelets from megakaryocytes . . It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 .
Biochemical Pathways
Dechloro Anagrelide affects the biochemical pathways related to platelet production. It suppresses transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts . It also interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .
Pharmacokinetics
Dechloro Anagrelide is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) . The pharmacokinetics of Dechloro Anagrelide can be influenced by factors such as food intake . For instance, food has been shown to increase the bioavailability of Anagrelide .
Result of Action
The molecular and cellular effects of Dechloro Anagrelide’s action primarily involve a reduction in platelet counts. This is achieved through a gradual suppression of platelet-producing cells . It may take 7 to 14 days for its administration to be reflected in reduced platelet counts .
Action Environment
The action, efficacy, and stability of Dechloro Anagrelide can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and thus its action can be affected by factors such as food intake . Furthermore, the drug’s action can also be influenced by the patient’s specific physiological environment, including liver function due to the role of liver enzymes in the drug’s metabolism .
特性
IUPAC Name |
6-chloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-6(7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUZAPDLTCFPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)N=C3N1CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dechloro Anagrelide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)
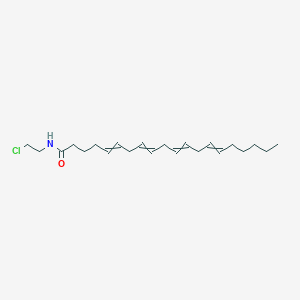
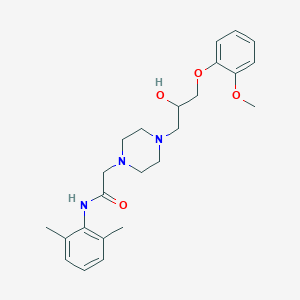
![cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester](/img/structure/B123754.png)
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)
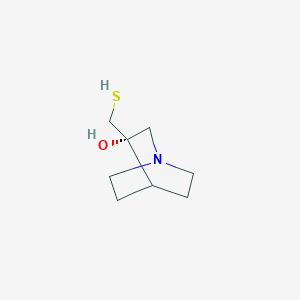
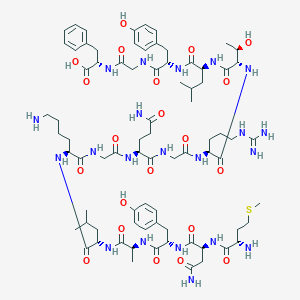

![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)
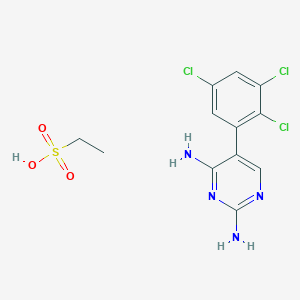

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)
